
rac 7-Hydroxy Acenocoumarol
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Acenocoumarol typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common methods include:
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the Pechmann reaction due to its efficiency and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the condensation process .
Análisis De Reacciones Químicas
Types of Reactions: rac 7-Hydroxy Acenocoumarol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Aplicaciones Científicas De Investigación
Anticoagulant Properties
Mechanism of Action
Rac 7-Hydroxy Acenocoumarol functions as an anticoagulant by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition leads to decreased thrombin generation and a reduction in thrombogenicity of clots . The compound's pharmacokinetic profile shows rapid oral absorption with significant bioavailability, reaching peak plasma levels within 1 to 3 hours post-administration .
Clinical Uses
The primary clinical application of this compound is in the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and myocardial infarction. Its efficacy in managing these conditions has been well-documented in clinical settings .
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory effects of acenocoumarol derivatives, including this compound. Research using murine macrophage RAW 264.7 cells demonstrated that acenocoumarol significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . The compound appears to modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner.
Case Study: Chronic Inflammatory Diseases
In a study focusing on chronic inflammatory diseases like psoriasis and atopic dermatitis, this compound was investigated for its potential therapeutic benefits. The findings indicated that it could suppress LPS-induced inflammatory responses through modulation of MAPK signaling pathways . This suggests a promising avenue for repurposing anticoagulants like acenocoumarol for treating inflammatory conditions.
Cardiovascular Applications
Vasorelaxation Effects
Research has also explored the vasorelaxant properties of this compound. In experimental models involving hypertensive rats, it was found that the compound induces vasorelaxation via activation of potassium channels and modulation of calcium influx. This effect contributes to improved vascular function and may offer therapeutic benefits for managing hypertension .
Mecanismo De Acción
rac 7-Hydroxy Acenocoumarol exerts its effects primarily through the inhibition of vitamin K reductase. This enzyme is crucial for the carboxylation of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulant effects . Additionally, it inhibits the NF-κB and MAPK pathways, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
Warfarin: Another coumarin derivative used as an anticoagulant.
Phenprocoumon: A long-acting anticoagulant with a similar mechanism of action.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
Comparison: rac 7-Hydroxy Acenocoumarol is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for further chemical modifications. Compared to warfarin and phenprocoumon, it has a different substitution pattern on the coumarin ring, which may influence its pharmacokinetics and pharmacodynamics .
Actividad Biológica
Rac 7-Hydroxy Acenocoumarol (rac-7-OH-AC) is a synthetic derivative of acenocoumarol, an anticoagulant medication widely used for the prevention and treatment of thromboembolic disorders. This compound has garnered interest due to its potential biological activities and pharmacological properties, particularly in relation to anticoagulation.
This compound has the molecular formula and a molecular weight of approximately 369.32 g/mol. It is characterized by the presence of a hydroxy group at the seventh position of the acenocoumarol structure, which influences its biological activity. The synthesis typically involves hydroxylation of acenocoumarol using enzymatic or chemical methods, resulting in a racemic mixture that contains both R and S enantiomers .
The primary biological activity of rac-7-OH-AC is its role as an anticoagulant , functioning similarly to its parent compound, acenocoumarol. It inhibits vitamin K epoxide reductase, which is crucial for the recycling of vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, thereby reducing clot formation .
Biological Activity Overview
Compound | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Acenocoumarol | Parent compound; lacks hydroxy groups | Anticoagulant | Directly used in therapy |
Warfarin | Similar coumarin structure | Anticoagulant | More widely studied; different metabolism |
This compound | Hydroxy group at seventh position | Anticoagulant | Different pharmacokinetics |
Phenprocoumon | Similar anticoagulant properties | Anticoagulant | Longer half-life than acenocoumarol |
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to other anticoagulants. Its bioavailability is influenced by factors such as protein binding (approximately 98.7% bound mainly to albumin), metabolism primarily in the liver, and renal elimination of metabolites . The half-life is typically between 8 to 11 hours, allowing for effective dosing regimens in clinical settings.
Case Studies and Research Findings
- Anticoagulation Efficacy : A study highlighted that rac-7-OH-AC demonstrates comparable efficacy to acenocoumarol in preventing thromboembolic events. However, variations in patient response due to genetic factors necessitate careful monitoring of INR levels during therapy .
- Drug Interactions : Research indicates that rac-7-OH-AC may interact with various medications, leading to altered anticoagulant effects. For example, co-administration with certain antibiotics like sulfamethoxazole-trimethoprim significantly increases the risk of overanticoagulation .
- In Vitro Studies : Limited in vitro studies have explored the effects of rac-7-OH-AC on cellular processes. These studies suggest potential applications in proteomics and further investigation into its therapeutic effects is warranted.
Propiedades
IUPAC Name |
4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCREUDLEYTCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724558 | |
Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-12-7 | |
Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.